2-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE
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Overview
Description
2-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound with a unique structure that combines benzothiazole and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the anilino-oxoethyl group and the final attachment of the methylbenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-anilino-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-methylphenoxy)acetamide
- N-{2-[(2-anilino-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-methylbenzamide
Uniqueness
2-METHYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H19N3O2S2 |
---|---|
Molecular Weight |
433.5g/mol |
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H19N3O2S2/c1-15-7-5-6-10-18(15)22(28)25-17-11-12-19-20(13-17)30-23(26-19)29-14-21(27)24-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
JWEYKNKLKAJAJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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